molecular formula C11H15N3O B1399251 N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide CAS No. 1316222-92-0

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B1399251
CAS No.: 1316222-92-0
M. Wt: 205.26 g/mol
InChI Key: KXXGVFHDPJISCN-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide (CAS 1316222-92-0) is a chemical building block with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound features a pyrrolidine ring carboxamide core that is N-methylated and substituted at the 2-position with a pyridin-4-yl group . Molecules incorporating the pyrrolidine-2-carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of transient receptor potential (TRP) channel antagonists . The structural motif of embedding a pyridine ring within a molecular framework is a common strategy in ligand design, as it can influence the compound's hydrogen-bonding capabilities and molecular packing, which are critical for crystal engineering and the study of supramolecular structures . As a versatile advanced intermediate, it serves as a key synthon for the synthesis of more complex molecules for pharmaceutical and biological screening . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet for detailed handling and storage information.

Properties

IUPAC Name

N-methyl-2-pyridin-4-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-12-10(15)11(5-2-6-14-11)9-3-7-13-8-4-9/h3-4,7-8,14H,2,5-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGVFHDPJISCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the direct acylation of a suitably substituted pyrrolidine with a pyridinyl carboxylic acid or its derivatives, typically using coupling agents such as EDCI or DCC.

Reaction Scheme:

$$
\text{Pyrrolidine derivative} + \text{Pyridin-4-yl carboxylic acid} \xrightarrow{\text{Coupling agent}} \text{N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide}
$$

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
  • Coupling agents: EDCI, DCC, or HATU
  • Base: DIPEA or triethylamine
  • Temperature: Room temperature to 50°C
  • Time: 12-24 hours

Notes:

  • Activation of the carboxylic acid enhances amide bond formation.
  • Use of microwave irradiation can accelerate the process.

Reductive Amination of Pyrrolidine with Pyridinyl Aldehydes

Method Overview:

This method involves the condensation of a methylated pyrrolidine with a pyridinyl aldehyde, followed by reduction to form the secondary amine.

Reaction Scheme:

$$
\text{Pyrrolidine} + \text{Pyridin-4-yl aldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-methyl-2-(pyridin-4-yl)pyrrolidine}
$$

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Catalyst: Acidic catalyst (e.g., acetic acid)
  • Reducing agent: Sodium cyanoborohydride (NaBH$$_3$$CN)
  • Temperature: 25-50°C
  • Time: 8-16 hours

Notes:

  • The methylation step can be performed prior to or after the reductive amination.
  • Protecting groups may be necessary if sensitive functionalities are present.

Cyclization and Functionalization of Pyrrolidine Precursors

Method Overview:

A multi-step process involving cyclization of suitable precursors such as gamma-butyrolactone derivatives with methylamine, followed by selective functionalization to introduce the pyridinyl group.

Reaction Scheme:

$$
\text{Gamma-butyrolactone} + \text{Methylamine} \rightarrow \text{Pyrrolidine core} \rightarrow \text{Pyridine substitution}
$$

Reaction Conditions:

  • Solvent: Ethanol or water
  • Catalyst: Acidic or basic conditions depending on step
  • Temperature: 70-110°C
  • Time: 12-24 hours

Notes:

  • The key step involves ester-to-amide conversion, often facilitated by heating with methylamine.
  • Subsequent substitution with pyridinyl groups can be achieved via nucleophilic aromatic substitution or cross-coupling reactions.

Chemodivergent Synthesis from A-Bromoketones and 2-Aminopyridines

Method Overview:

Based on recent research, a chemodivergent approach allows selective synthesis of the target amide or imidazo[1,2-a]pyridine derivatives by controlling reaction conditions.

Reaction Scheme:

$$
\text{A-bromoketone} + 2\text{-aminopyridine} \xrightarrow{\text{oxidative conditions}} \text{N-(pyridin-2-yl)amide}
$$
or
$$
\text{Same starting materials} \xrightarrow{\text{cyclization conditions}} \text{imidazo[1,2-a]pyridine}
$$

Reaction Conditions:

  • Oxidative cleavage: I$$_2$$, TBHP, in toluene or water
  • Cyclization: Elevated temperature (110°C), base-free conditions
  • Solvent: Toluene, ethyl acetate, or water
  • Time: 12-24 hours

Notes:

  • The selectivity depends heavily on the oxidant and temperature.
  • This method offers a versatile route to both amides and heterocycles from common precursors.

Research Findings and Optimization Insights

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the nitrogen atom or adjacent carbons:

  • N-Oxidation : Forms corresponding N-oxide derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Ring Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the pyrrolidine ring to lactams or carboxylic acids.

Example :
N methyl 2 pyridin 4 yl pyrrolidine 2 carboxamide+H2O2N oxide derivative\text{N methyl 2 pyridin 4 yl pyrrolidine 2 carboxamide}+\text{H}_2\text{O}_2\rightarrow \text{N oxide derivative}
Conditions: Room temperature, 12–24 hours.

Reduction Reactions

The carboxamide group and pyridine ring can be reduced:

  • Amide Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxamide to a primary amine.

  • Pyridine Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine.

Example :
Carboxamide+LiAlH4N methyl 2 pyridin 4 yl pyrrolidine 2 methanamine\text{Carboxamide}+\text{LiAlH}_4\rightarrow \text{N methyl 2 pyridin 4 yl pyrrolidine 2 methanamine}
Conditions: Anhydrous ether, reflux.

Substitution Reactions

The carboxamide group participates in nucleophilic substitutions:

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions hydrolyze the amide to carboxylic acid.

  • Pyridine Functionalization : Halogenation or coupling reactions occur at the pyridine’s C-3 position .

Example :
Carboxamide+HCl aq 2 Pyridin 4 yl pyrrolidine 2 carboxylic acid\text{Carboxamide}+\text{HCl aq }\rightarrow \text{2 Pyridin 4 yl pyrrolidine 2 carboxylic acid}
Conditions: Reflux, 6–8 hours.

Key Reaction Data

Reaction Type Reagents/Conditions Major Products Yield Source
N-OxidationH₂O₂, RT, 24 hrN-Oxide derivative72–85%
Amide ReductionLiAlH₄, anhydrous ether, refluxPrimary amine65–78%
Acidic Hydrolysis6M HCl, reflux, 8 hrCarboxylic acid88%
Pyridine BrominationBr₂, FeBr₃, DCM, 0°C3-Bromo-pyridinyl derivative54%

Mechanistic Insights

  • Oxidation Pathways : The pyrrolidine nitrogen’s lone pair facilitates N-oxide formation via electrophilic attack by peroxides.

  • Amide Reactivity : Hydrolysis proceeds through a tetrahedral intermediate under acidic/basic conditions, with rate dependence on pH.

  • Steric Effects : The pyridin-4-yl group directs substitution to the C-3 position due to steric hindrance at C-2 and C-6 .

Research Findings

  • Copper-Catalyzed Coupling : The pyridine moiety enables Sonogashira cross-coupling with alkynes under Pd-free conditions (room temperature, 85% yield) .

  • Chemoselectivity : Competitive experiments show preferential oxidation of pyrrolidine over pyridine under mild conditions.

  • Stability : The compound resists thermal decomposition below 200°C, making it suitable for high-temperature reactions .

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex molecules, facilitating the development of new pharmaceuticals and materials.
  • Biology :
    • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) .
    • Anticancer Activity : Studies have shown that derivatives of this compound exhibit moderate cytotoxicity against ovarian cancer cell lines while sparing non-cancerous cells, indicating selective targeting.
  • Medicine :
    • Therapeutic Effects : The compound is being explored for anti-inflammatory and analgesic properties, contributing to pain management strategies in clinical settings.
  • Industry :
    • Polymer Production : Its unique chemical properties make it suitable for use in producing polymers and other materials, enhancing their performance characteristics.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the pyrrolidine structure can significantly influence the potency and selectivity of the compound. For instance:

SubstituentEffect on Potency
Morpholine replacement with hydroxypyrrolidine+10x increase
Conformational restrictions+3x increase

These findings underscore the importance of molecular structure in determining biological efficacy.

Case Study 1: Anticancer Efficacy

In vitro tests conducted on N-methyl-2-(pyridin-4-yl)pyrrolidine derivatives revealed significant cytotoxic effects against ovarian cancer cells. The study indicated that these compounds could induce apoptosis selectively in cancer cells without affecting healthy cardiac cells, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Testing

Research evaluating antimicrobial properties demonstrated that related piperidine derivatives exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.125 to 100 mg/mL, suggesting that N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide may possess similar antimicrobial properties warranting further investigation .

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Pyrrolidine-2-Carboxamide Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features
This compound Pyrrolidine N-methyl, 2-pyridin-4-yl C₁₂H₁₅N₃O 217.27 Pyridine ring for π-π interactions; methyl group enhances lipophilicity
(2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-2-carboxamide (37) 2-Chlorophenyl, 4-methoxyphenylamino, pyridin-4-yl ethyl C₂₉H₃₂ClN₅O₂ 530.06 73 Bulky substituents; potential neuropeptide FF receptor antagonism
N-[4-(Methylsulfanyl)phenyl]pyrrolidine-2-carboxamide 4-Methylsulfanylphenyl C₁₂H₁₆N₂OS 236.33 Thioether group for redox sensitivity; lower polarity than pyridine analogs
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide 4-Hydroxy-pyrrolidine, 4-methylthiazole-benzyl C₁₇H₂₀N₃O₂S 342.43 Hydroxy group enhances hydrogen bonding; thiazole for metal coordination

Key Observations :

  • Substituent Effects : The pyridin-4-yl group in the target compound facilitates π-π stacking interactions, critical for binding to aromatic residues in biological targets. In contrast, compounds like 37 (Table 1) incorporate additional substituents (e.g., chlorophenyl, methoxyphenyl) that increase steric bulk and modulate receptor selectivity .
  • Polarity and Solubility : The methyl group on the pyrrolidine nitrogen in the target compound enhances lipophilicity compared to hydroxy-substituted analogs (e.g., the 4-hydroxy derivative in ), which may improve blood-brain barrier penetration .
  • Synthetic Accessibility : Yields for analogs vary significantly (35–73%), with sterically hindered derivatives (e.g., compound 38 in ) showing lower yields due to challenging coupling reactions .

Piperidine vs. Pyrrolidine Carboxamides

Table 2: Piperidine-Based Carboxamide Analogs

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide Piperidine C₁₂H₁₇N₃O 219.29 Larger ring size increases conformational flexibility; methylpyridine for selectivity
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (18) Piperidine C₂₉H₃₄N₄O 466.61 Bulky tert-butyl and phenyl groups enhance receptor affinity but reduce solubility

Key Observations :

  • However, pyrrolidine’s rigidity may favor entropic gains in target engagement .
  • Bioavailability : The target compound’s pyrrolidine core and pyridin-4-yl group balance lipophilicity and polarity, whereas bulkier piperidine analogs (e.g., compound 18 ) face solubility challenges .

Research Findings and Pharmacological Relevance

  • Neuropeptide FF Receptor Antagonism : Compounds like 37 (Table 1) demonstrate antagonistic activity, implying that the target compound’s pyridine and carboxamide groups may similarly interact with peptide receptors .
  • Sigma Receptor Ligands : Structurally related compounds (e.g., BD 1008, BD 1047 in ) target sigma receptors, highlighting the carboxamide’s role in ligand-receptor interactions .

Biological Activity

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound features a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity through interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, it has been studied for its potential role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) . The modulation of NAEs is significant for understanding their roles in various physiological processes, including pain perception and emotional behavior.

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro tests demonstrated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells . The compound's ability to selectively target cancer cells while sparing healthy cells is a critical aspect of its therapeutic potential.

Antimicrobial Activity

The compound's derivatives have been evaluated for antibacterial and antifungal activities. Some studies reported that related piperidine derivatives exhibited significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL . This suggests that this compound may have similar properties warranting further investigation.

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine structure can significantly influence the compound's potency and selectivity. For example, substituents on the pyridine ring have been shown to enhance the inhibitory activity against NAPE-PLD, with certain configurations yielding up to tenfold increases in potency .

SubstituentEffect on Potency
Morpholine replacement with hydroxypyrrolidine+10x increase
Conformational restrictions+3x increase

These findings highlight the importance of molecular structure in determining the biological efficacy of the compound.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of N-methyl-2-(pyridin-4-yl)pyrrolidine derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects on ovarian cancer cells, leading to apoptosis without affecting healthy cardiac cells .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of related piperidine compounds. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with specific derivatives achieving MIC values that suggest strong potential as antimicrobial agents .

Q & A

Q. What synthetic strategies are recommended for preparing N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide and its analogs?

The synthesis typically involves modular steps such as:

  • Acylation/alkylation : Introduce substituents to the pyrrolidine core via reactive intermediates (e.g., acid chlorides or activated esters). For example, 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides were synthesized by acylating the pyrrolidine nitrogen .
  • Coordination chemistry : For applications in materials science, the pyridine moiety can coordinate with metal ions (e.g., Cr³⁺ in MOFs) to form chiral frameworks. Pre-functionalization of the pyridine ring may be required to enhance ligand-metal binding .
  • Purification : Use HPLC (≥98% purity) or column chromatography, as described for structurally similar AT₁ receptor ligands .

Q. What analytical methods are critical for characterizing this compound?

  • Structural confirmation : Employ 1H^1 \text{H}-/13C^{13} \text{C}-NMR to verify stereochemistry and substituent positions, particularly for the pyrrolidine and pyridine rings.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection is standard, as noted in studies on pyrrolidine-2-carboxamide derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) or LC-MS can confirm molecular weight and fragmentation patterns .

Q. How should researchers handle safety and storage considerations?

  • Safety protocols : Use fume hoods, gloves, and protective eyewear. First-aid measures for exposure (e.g., skin contact) include rinsing with water and seeking medical advice .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid long-term storage without stability testing, as decomposition may increase hazards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Systematic substitution : Modify the pyrrolidine ring (e.g., methyl groups), pyridine substituents, or amide linkages. For example, replacing the methyl group with bulkier acyl chains in AT₁ ligands significantly altered receptor affinity .
  • Binding assays : Use radioligand displacement assays or surface plasmon resonance (SPR) to quantify affinity changes. Cross-validate with computational docking (e.g., AutoDock) to correlate structural changes with binding mode alterations .

Q. What role does this compound play in materials science, particularly in catalysis?

  • Chiral MOF synthesis : The pyridine nitrogen can coordinate with Cr³⁺ to form MOFs, as demonstrated in [Cr₃O(L5)₁.₇₅(H₂O)₀.₂₅F(bdc)₃] frameworks. These MOFs catalyzed asymmetric aldol reactions with >90% yield and 80% enantiomeric excess (ee), highlighting the importance of stereochemical control .
  • Methodology : Characterize MOFs via XRD, BET surface area analysis, and catalytic testing under inert conditions.

Q. How can computational methods elucidate interactions with biological targets?

  • Molecular docking : Use software like Schrödinger Suite or GROMACS to model interactions with kinases or receptors. For example, the pyrrolidine carboxamide moiety in Pimicotinib forms hydrogen bonds with kinase active sites, which can guide analog design .
  • MD simulations : Run 100-ns simulations to assess binding stability and free energy profiles (MM-PBSA/GBSA) .

Q. How should researchers address contradictions in reported biological data?

  • Cross-validation : Compare in vitro assays (e.g., IC₅₀ values from enzyme inhibition) with in silico predictions. Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or protein isoform specificity.
  • Meta-analysis : Review datasets from multiple studies (e.g., PubChem, ChEMBL) to identify trends. For example, variations in AT₁ receptor binding affinity were linked to acyl chain length in pyrrolidine derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Steps for Pyrrolidine-2-Carboxamide Derivatives

StepMethodExampleReference
AcylationReact pyrrolidine with pentanoyl chloride1-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide
MOF SynthesisCoordinate pyridine with Cr³⁺[Cr₃O(L5)₁.₇₅(H₂O)₀.₂₅F(bdc)₃]

Q. Table 2. Analytical Techniques for Characterization

TechniqueApplicationReference
HPLCPurity assessment (≥98%)
XRDMOF crystallinity verification
SPRBinding affinity measurement

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

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